molecular formula C26H22N4O5 B3003142 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207009-32-2

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B3003142
CAS No.: 1207009-32-2
M. Wt: 470.485
InChI Key: QLSVRCRNDGBKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The molecule is substituted with methoxy and ethoxy groups on aromatic rings, which influence its electronic, steric, and solubility properties. The 1,2,4-oxadiazole moiety is a pharmacophoric element known for enhancing biological activity in medicinal chemistry, such as antimicrobial, antitumor, or anti-inflammatory effects .

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-4-34-21-14-9-16(15-22(21)33-3)24-27-25(35-29-24)23-19-7-5-6-8-20(19)26(31)30(28-23)17-10-12-18(32-2)13-11-17/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVRCRNDGBKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A related compound has shown potency against breast cancer throughERα inhibition . ERα, or Estrogen Receptor alpha, is a receptor that is activated by the hormone estrogen and is involved in various physiological processes, including the development and progression of breast cancer.

Mode of Action

It is suggested that the compound exhibits a more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer. This suggests that the compound may have a strong affinity for its target, potentially leading to a potent inhibitory effect.

Biochemical Pathways

Given its potential role in erα inhibition, it may affect pathways related to estrogen signaling, which plays a crucial role in the growth and development of certain types of breast cancer.

Result of Action

Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through erα inhibition. This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of phthalazinones and oxadiazoles. Its unique structure suggests potential biological activities, which have been the focus of various scientific investigations. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 406.45 g/mol. The structural features include:

  • Oxadiazole ring : Known for its diverse biological properties.
  • Phthalazinone core : Implicated in various pharmacological activities.
  • Methoxy and ethoxy substituents : Potentially enhance lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (CAs). Inhibition of CAs can lead to therapeutic effects in conditions like glaucoma and cancer .
  • Antioxidant Activity : The presence of methoxy groups may provide antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits carbonic anhydrases with IC50 values < 1 µM
Antioxidant ActivityReduces oxidative stress markers in vitro
Antimicrobial EffectsExhibits activity against Gram-positive bacteria

Case Study 1: Inhibition of Carbonic Anhydrase

A study evaluated the inhibitory effects of various substituted oxadiazoles on carbonic anhydrase isoforms. The compound demonstrated significant inhibitory activity with an IC50 value in the submicromolar range, indicating strong potential as a therapeutic agent for conditions requiring CA inhibition .

Case Study 2: Antioxidant Efficacy

In vitro assays assessed the antioxidant capacity of related compounds, revealing that those with similar structural motifs significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests a protective effect against cellular damage and implications for diseases associated with oxidative stress .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives highlighted that compounds similar to this compound exhibited notable activity against various bacterial strains, supporting further investigation into their use as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related derivatives (Table 1).

Table 1: Comparison of Structural and Functional Attributes

Compound Name Substituents (Oxadiazole/Phthalazinone) Molecular Weight (g/mol) Reported Activity/Application Key Synthetic Method References
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one 4-Ethoxy-3-methoxyphenyl; 4-methoxyphenyl 498.47 Under investigation (no explicit data) Cyclocondensation of amidoximes
2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4,5-Trimethoxyphenyl; 4-ethylphenyl 470.48 Anticancer (in vitro cytotoxicity) Microwave-assisted synthesis
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-Bromophenyl; phenyl 422.25 Kinase inhibition (preliminary assays) POCl3-mediated cyclization
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3,4-Dimethylphenyl; unsubstituted 322.34 Material science (fluorescence studies) Solvothermal reaction

Key Observations

Substituent Effects :

  • The ethoxy and methoxy groups in the target compound enhance solubility compared to bromo- or methyl-substituted analogs (e.g., ). These electron-donating groups may also modulate metabolic stability.
  • Trimethoxyphenyl substituents (as in the second compound) are associated with improved anticancer activity due to enhanced π-π stacking with biological targets .

The ethylphenyl-trimethoxyphenyl analog demonstrates cytotoxicity against cancer cell lines (IC50: 2–8 µM), highlighting the importance of aromatic substitution patterns .

Synthetic Methods :

  • The target compound is synthesized via cyclocondensation of amidoximes with carbonyl precursors, a common route for 1,2,4-oxadiazoles .
  • In contrast, brominated analogs often require halogenation steps (e.g., using PCl5/POCl3), which introduce regioselectivity challenges .

The target compound’s methoxy/ethoxy groups likely stabilize the molecule, favoring pharmacokinetic longevity.

Structural-Activity Relationships (SAR)

  • Oxadiazole Position: 1,2,4-Oxadiazoles at the 4-position of phthalazinone (as in all compared compounds) maintain planar geometry critical for target binding .
  • Aromatic Substitution : Methoxy groups at para positions (e.g., 4-methoxyphenyl) improve membrane permeability compared to ortho/meta substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.